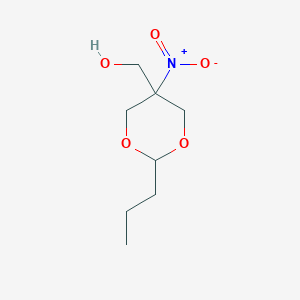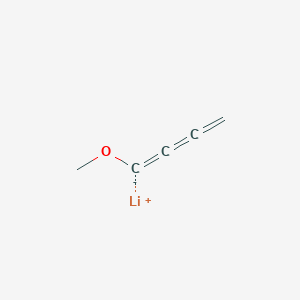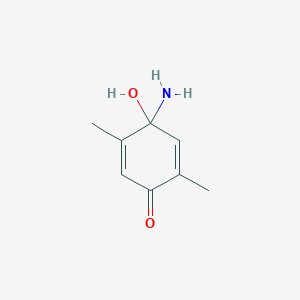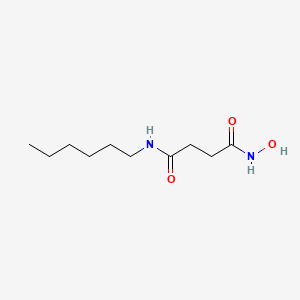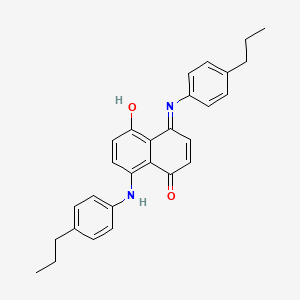
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound is of particular interest due to its unique structure, which includes an azido group and an indole moiety, making it a valuable target for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-(1-methyl-1H-indol-3-yl)-ethanone with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the azido group replaces a leaving group on the ethanone moiety.
Industrial Production Methods
While specific industrial production methods for Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, safety measures would be crucial due to the presence of the azido group, which can be potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, suitable solvents like DMF.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed
Reduction: 2-amino-1-(1-methyl-1H-indol-3-yl)-ethanone.
Substitution: Various substituted ethanone derivatives.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Wirkmechanismus
The mechanism of action of Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes such as acetylcholinesterase and glutathione S-transferase, thereby inhibiting their activity . The azido group can also participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-methyl-1H-indol-3-yl)-ethanone: Lacks the azido group, making it less reactive in certain chemical reactions.
1-(1H-indol-3-yl)-ethanone: Similar structure but without the methyl group on the indole ring.
1-(1H-indol-3-yl)-1-ethanone: Another indole derivative with different substituents.
Uniqueness
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- is unique due to the presence of the azido group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and development in multiple scientific fields.
Eigenschaften
CAS-Nummer |
95202-72-5 |
|---|---|
Molekularformel |
C11H10N4O |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
2-azido-1-(1-methylindol-3-yl)ethanone |
InChI |
InChI=1S/C11H10N4O/c1-15-7-9(11(16)6-13-14-12)8-4-2-3-5-10(8)15/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
SLCWCYQPTDSZSE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)
